molecular formula C15H13N3 B12959487 2-phenyl-1H-indole-6-carboximidamide CAS No. 93490-77-8

2-phenyl-1H-indole-6-carboximidamide

Cat. No.: B12959487
CAS No.: 93490-77-8
M. Wt: 235.28 g/mol
InChI Key: DFVQESDQJCIAKQ-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indole-6-carboximidamide is an organic compound belonging to the class of 2-phenylindoles. These compounds are characterized by an indole ring substituted at the 2-position with a phenyl group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-indole-6-carboximidamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the indole derivative in good yield .

Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indole-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Hydroxyindoles or ketoindoles.

    Reduction: Aminoindoles.

    Substitution: Halogenated indoles.

Scientific Research Applications

2-Phenyl-1H-indole-6-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-1H-indole-6-carboximidamide involves its interaction with various molecular targets. It can bind to multiple receptors, influencing biological pathways. For example, it may act as an inhibitor of specific enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

  • 2-Methylphenyl-1H-indole-6-carboximidamide
  • 2-Hydroxyphenyl-1H-indole-6-carboximidamide
  • 2-Fluorophenyl-1H-indole-6-carboximidamide

Comparison: 2-Phenyl-1H-indole-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for research .

Properties

CAS No.

93490-77-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-phenyl-1H-indole-6-carboximidamide

InChI

InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)

InChI Key

DFVQESDQJCIAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

Origin of Product

United States

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